

Application Notes and Protocols for In Vitro Susceptibility Testing of Ceftazidime

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ceftazidime**

Cat. No.: **B8180308**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacterial isolates to Ceftazidime. The following methods are described: Broth Microdilution (the reference method), Kirby-Bauer Disk Diffusion, and the Gradient Diffusion (E-test). Adherence to these standardized procedures is crucial for obtaining accurate and reproducible results.

Mechanism of Action and Resistance

Ceftazidime is a third-generation cephalosporin antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.^{[1][2]} It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.^{[2][3]} By inactivating these proteins, Ceftazidime disrupts the structural integrity of the cell wall, leading to cell lysis and death.^[2]

Bacterial resistance to Ceftazidime can emerge through several mechanisms. The most common is the production of β -lactamase enzymes, which hydrolyze the β -lactam ring of the antibiotic, rendering it inactive.^[1] Other mechanisms include alterations in the target PBPs, reducing the binding affinity of Ceftazidime, and changes in the outer membrane permeability of the bacteria, which can restrict the antibiotic's access to its target.^{[4][5]}

Data Presentation: Interpretive Criteria for Ceftazidime

The susceptibility of a bacterial isolate to Ceftazidime is determined by comparing the minimal inhibitory concentration (MIC) or the zone of inhibition to the clinical breakpoints established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Table 1: CLSI and EUCAST MIC Breakpoints for Ceftazidime ($\mu\text{g/mL}$)

Organism Group	CLSI Breakpoints (S/I/R)	EUCAST Breakpoints (S/I/R)
Enterobacterales	≤ 4 / 8 / ≥ 16	≤ 1 / 2-4 / >4
Pseudomonas aeruginosa	≤ 8 / 16 / ≥ 32	≤ 8 / - / >8
Acinetobacter spp.	≤ 8 / 16 / ≥ 32	≤ 8 / - / >8

S = Susceptible, I = Intermediate, R = Resistant. Breakpoints are subject to change; refer to the latest CLSI M100 and EUCAST breakpoint tables for the most current information.[\[6\]](#)[\[7\]](#)

Table 2: CLSI and EUCAST Disk Diffusion Zone Diameter Breakpoints for Ceftazidime (30 μg disk) (mm)

Organism Group	CLSI Breakpoints (S/I/R)	EUCAST Breakpoints (S/I/R)
Enterobacterales	≥ 21 / 18-20 / ≤ 17	≥ 21 / - / <21
Pseudomonas aeruginosa	≥ 18 / 15-17 / ≤ 14	≥ 18 / - / <18

S = Susceptible, I = Intermediate, R = Resistant. Breakpoints are subject to change; refer to the latest CLSI M100 and EUCAST breakpoint tables for the most current information.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method determines the minimal inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Ceftazidime powder
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Sterile multichannel pipettes and tips
- Incubator (35°C ± 2°C)
- Plate reader (optional)

Procedure:

- Prepare Ceftazidime Stock Solution: Prepare a stock solution of Ceftazidime at a concentration of 1280 µg/mL in a suitable solvent.
- Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the Ceftazidime stock solution in CAMHB directly in the 96-well plate to achieve a final concentration range (e.g., 0.06 to 64 µg/mL).[8]
- Prepare Bacterial Inoculum: From a pure 18-24 hour culture, prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well.[9]
- Inoculate Microtiter Plate: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions and to a growth control well (containing only broth and inoculum). A sterility control well (containing only broth) should also be included.
- Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[10]
- Reading Results: The MIC is the lowest concentration of Ceftazidime that completely inhibits visible growth of the organism as detected by the naked eye or a plate reader.[11]

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent based on the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

- Mueller-Hinton Agar (MHA) plates (150 mm)
- Ceftazidime disks (30 µg)
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Sterile cotton swabs
- Forceps
- Incubator (35°C ± 2°C)
- Ruler or caliper

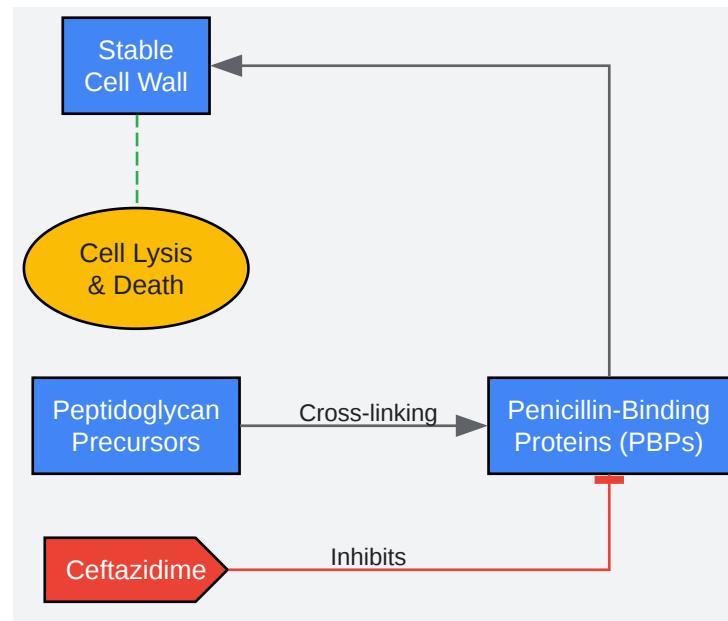
Procedure:

- Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[\[12\]](#)
- Inoculate MHA Plate: Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.[\[12\]](#)[\[13\]](#)
- Apply Antibiotic Disks: Using sterile forceps, place a Ceftazidime (30 µg) disk onto the surface of the inoculated agar. Gently press the disk to ensure complete contact with the agar. Disks should be placed at least 24 mm apart.[\[12\]](#)[\[14\]](#)
- Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[\[14\]](#)

- **Reading Results:** After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.[13] Interpret the results based on the established zone diameter breakpoints (see Table 2).

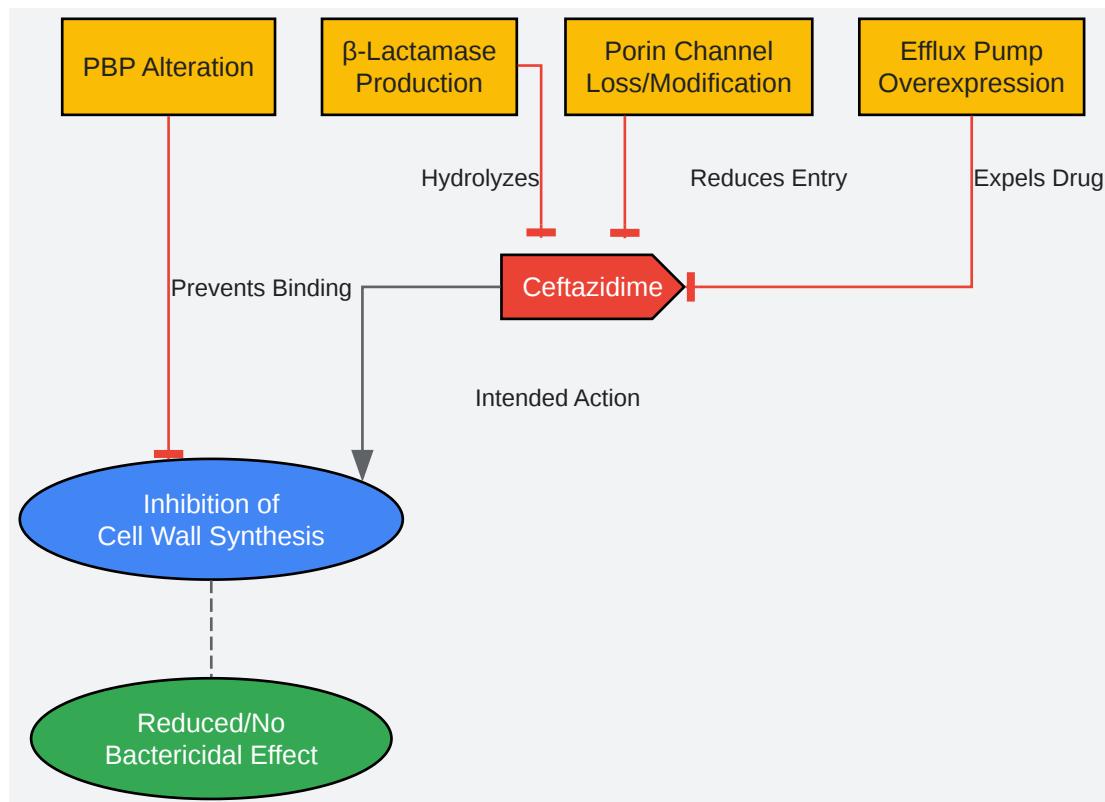
E-test (Gradient Diffusion Method)

The E-test is a quantitative method that uses a plastic strip impregnated with a predefined gradient of an antimicrobial agent.

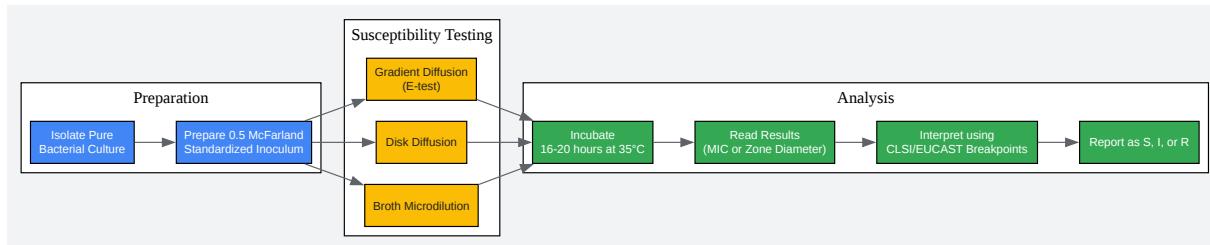

Materials:

- Mueller-Hinton Agar (MHA) plates
- Ceftazidime E-test strips
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Sterile cotton swabs
- Forceps
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)

Procedure:


- **Prepare Bacterial Inoculum:** Prepare a bacterial suspension and inoculate the MHA plate to create a confluent lawn of growth as described for the Kirby-Bauer method.[15][16]
- **Apply E-test Strip:** Allow the inoculated plate to dry for 10-15 minutes. Using sterile forceps, apply the Ceftazidime E-test strip to the agar surface with the MIC scale facing upwards. Ensure the entire length of the strip is in contact with the agar.[15][16]
- **Incubation:** Invert the plate and incubate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours.[15]
- **Reading Results:** After incubation, an elliptical zone of inhibition will be visible. The MIC is read at the point where the lower edge of the ellipse intersects the MIC scale on the strip. If the intersection is between two markings, the higher value should be reported.[15][17]

Visualizations


[Click to download full resolution via product page](#)

Caption: Ceftazidime inhibits bacterial cell wall synthesis.

[Click to download full resolution via product page](#)

Caption: Common mechanisms of bacterial resistance to Ceftazidime.

[Click to download full resolution via product page](#)

Caption: Workflow for in vitro susceptibility testing of Ceftazidime.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ceftazidime - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Ceftazidime? [synapse.patsnap.com]
- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Ceftazidime [pdb101.rcsb.org]
- 4. Molecular mechanisms underlying bacterial resistance to ceftazidime/avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]

- 6. media.beckmancoulter.com [media.beckmancoulter.com]
- 7. jmilabs.com [jmilabs.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. ibg.kit.edu [ibg.kit.edu]
- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. asm.org [asm.org]
- 14. microbenotes.com [microbenotes.com]
- 15. microbenotes.com [microbenotes.com]
- 16. cyto.purdue.edu [cyto.purdue.edu]
- 17. youtube.com [youtube.com]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vitro Susceptibility Testing of Ceftazidime]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8180308#in-vitro-susceptibility-testing-methods-for-ceftazidime]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com